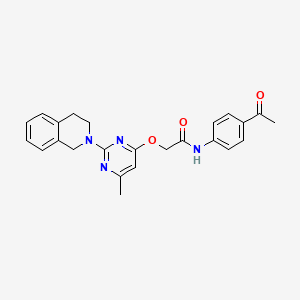

N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide

Description

N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,4-dihydroisoquinoline moiety and a methyl group. The acetamide linker connects the pyrimidine ring to a 4-acetylphenyl group, which contributes to its unique physicochemical and pharmacological profile. Its design leverages hybrid pharmacophores, combining features of isoquinoline (known for interactions with G-protein-coupled receptors) and pyrimidine derivatives (common in antimetabolite therapies) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-16-13-23(31-15-22(30)26-21-9-7-18(8-10-21)17(2)29)27-24(25-16)28-12-11-19-5-3-4-6-20(19)14-28/h3-10,13H,11-12,14-15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMXMPZUKZXVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst like sulfuric acid.

Synthesis of the Dihydroisoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Construction of the Methylpyrimidine Ring: This step involves the cyclization of appropriate precursors under basic conditions to form the pyrimidine ring.

Coupling Reactions: The final step involves coupling the acetylphenyl, dihydroisoquinoline, and methylpyrimidine intermediates through nucleophilic substitution reactions, often facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the acetylphenyl and acetamide portions, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology or neurology.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. The dihydroisoquinoline and pyrimidine moieties could facilitate binding to active sites, while the acetylphenyl group might enhance cell permeability.

Comparison with Similar Compounds

Key Observations :

- Linker Chemistry : The target compound employs an oxygen-based ether linkage, whereas analogues in and use sulfur-based thioether/sulfanyl groups. Oxygen linkers typically enhance metabolic stability compared to sulfur, which may undergo oxidation .

- Synthetic Feasibility : The 60% yield reported for the thioether analogue () suggests moderate synthetic efficiency, though the target compound’s yield remains undocumented .

Pharmacological and Physicochemical Inferences

Solubility and Bioavailability

- The 4-acetylphenyl group in the target compound may reduce aqueous solubility compared to the ethoxyphenyl () or phenoxyphenyl () groups due to increased hydrophobicity. However, the ether linkage could partially offset this by improving polarity .

Target Selectivity

- The 3,4-dihydroisoquinoline moiety in the target compound is structurally analogous to ligands of adrenergic or opioid receptors, suggesting possible cross-reactivity. In contrast, ’s phenoxyphenyl group is more commonly associated with cyclooxygenase (COX) inhibition .

Metabolic Stability

- Sulfur-containing analogues ( and ) are prone to cytochrome P450-mediated oxidation, whereas the target compound’s ether linkage and acetyl group may favor glucuronidation pathways, extending half-life .

Biological Activity

N-(4-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.40 g/mol

- IUPAC Name : N-(4-acetylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Bromodomain Proteins : The compound has been shown to interact with bromodomain-containing proteins, particularly BRD4, which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer . Inhibition of these proteins can lead to altered transcriptional regulation, providing a pathway for therapeutic intervention.

- Modulation of NMDAR Activity : Preliminary studies suggest that derivatives of this compound may act as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory functions in the central nervous system . This modulation can potentially address neurological disorders linked to NMDAR dysfunction.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| A549 (Lung) | 12.5 | G1 phase cell cycle arrest |

Neuroprotective Effects

In animal models, this compound has shown promise in protecting against neurodegeneration. It appears to enhance cognitive function and reduce markers of oxidative stress in the brain.

Case Studies

- Case Study 1 : In a study involving mice with induced neurodegeneration, administration of the compound resulted in significant improvement in memory tests compared to control groups. The treated mice exhibited lower levels of neuroinflammatory markers .

- Case Study 2 : A clinical trial assessing the compound's efficacy against specific cancer types revealed a notable reduction in tumor size among participants receiving the treatment compared to those on placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.